

Spectroscopic and Mechanistic Insights into Tripartin: A Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the spectroscopic data of **Tripartin** and explores its role as a modulator of histone demethylase activity. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental protocols for similar compounds, and visualizes the pertinent biological pathways.

Introduction

Tripartin is a dichlorinated indanone natural product, first isolated from a Streptomyces species associated with the larvae of the dung beetle Copris tripartitus. Initially identified as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4, subsequent research has suggested a more complex, potentially indirect mechanism of action on histone methylation status. This guide aims to provide a comprehensive resource on the spectroscopic and biological data available for **Tripartin** to support further research and drug development efforts.

Spectroscopic Data of Tripartin and its Precursors

The structural elucidation of **Tripartin** and its synthetic precursors has been accomplished through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complete, officially published raw NMR data for **Tripartin** remains within primary literature, spectroscopic data for key synthetic intermediates on the path to **Tripartin**, such as



dimethyl **tripartin**, provide critical insights into the chemical shifts and coupling constants expected for this class of compounds.

Table 1: 1H NMR Spectroscopic Data for a Dimethyl Tripartin Precursor (Compound 18)[1]

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Н-а	6.33	S	-
H-b	6.27	S	-
Н-с	5.80	d	1.6
ОСН3	3.83	S	-
CH2-d	2.62–2.51	m	-
CH2-e	2.62–2.51	m	-

Solvent: Chloroform-d, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data for a Dimethyl **Tripartin** Precursor (Compound 18)[1]



Carbon	Chemical Shift (δ, ppm)	
C=O	186.6	
C-f	164.2	
C-g	156.6	
CH-c	126.7	
CH-b	108.0	
C-h	78.9	
CH-a	69.0	
C-i	65.9	
ОСН3	56.4	
CH2-d	24.8	
CH2-e	24.7	

Solvent: Chloroform-d, Frequency: 100 MHz[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been instrumental in confirming the elemental composition of **Tripartin** and its derivatives.

Table 3: Mass Spectrometry Data for a Dimethyl **Tripartin** Precursor (Compound 18)[1]

lon	Calculated m/z	Found m/z
[M + H]+	261.0085	261.0086

Experimental Protocols

The following are generalized experimental protocols for the characterization of indanone derivatives, based on methodologies reported in the synthesis of **Tripartin** precursors.[1]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on Bruker AVANCE spectrometers operating at 400 MHz for 1H NMR and 100 MHz for 13C NMR.[1] Samples are dissolved in deuterated solvents such as chloroform-d (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

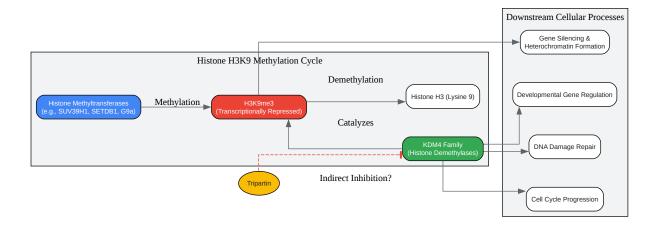
High-Resolution Mass Spectrometry (HRMS)

HRMS data is acquired using a WATERS-Q-Tof Premier-ESI-MS instrument.[1] This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions and confirmation of molecular formulas.

KDM4 Signaling Pathway and Tripartin's Role

KDM4 family proteins are histone demethylases that specifically remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). The methylation status of these residues plays a crucial role in regulating chromatin structure and gene expression. H3K9 trimethylation (H3K9me3) is a hallmark of condensed, transcriptionally silent heterochromatin.





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